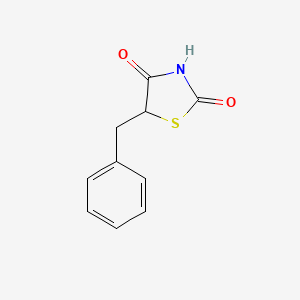

5-benzylthiazolidine-2,4-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-benzyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDKZZIKAJFATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390095 | |

| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33321-31-2 | |

| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 5 Benzylthiazolidine 2,4 Dione Derivatives

Classical Synthetic Pathways

Traditional methods for synthesizing 5-benzylidenethiazolidine-2,4-diones, the precursors to 5-benzylthiazolidine-2,4-diones, have long been established in organic chemistry. These pathways, primarily the Knoevenagel condensation and various cycloaddition reactions, form the bedrock of thiazolidinedione chemistry.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is the most widely employed method for the synthesis of 5-benzylidenethiazolidine-2,4-diones. nih.gov This reaction involves the condensation of an aromatic aldehyde with the active methylene (B1212753) group of the thiazolidine-2,4-dione (TZD) ring, followed by dehydration to form a new carbon-carbon double bond. nih.govjuniperpublishers.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, often in the presence of acetic acid. juniperpublishers.comresearchgate.net

The mechanism involves the deprotonation of the TZD ring at the C-5 position by the basic catalyst to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde, forming an aldol-type intermediate which subsequently undergoes dehydration to yield the 5-benzylidenethiazolidine-2,4-dione product. nih.gov A variety of catalysts and solvent systems have been explored to optimize this reaction, including L-tyrosine in water, which offers a green and efficient protocol. nih.govderpharmachemica.com Other reported catalysts include tannic acid, tungstic acid, and 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media. ijsrst.comijsrst.comjmaterenvironsci.com The choice of catalyst and reaction conditions can influence the reaction time and yield. derpharmachemica.comijsrst.comijsrst.comjmaterenvironsci.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Piperidine/Acetic Acid | Toluene (B28343) | Reflux | High | nih.gov |

| L-Tyrosine | Water | Room Temperature | High | nih.govderpharmachemica.com |

| Tungstic Acid | - | - | - | ijsrst.com |

| Tannic Acid | Ethanol (B145695) | Reflux | Good | ijsrst.com |

| DABCO | Aqueous Ethanol | - | 84-91 | jmaterenvironsci.com |

| Glycine | Solvent-free/Microwave | - | - | isaacpub.org |

Cycloaddition Reactions

Cycloaddition reactions provide an alternative and powerful strategy for the construction of complex molecular architectures containing the thiazolidinedione scaffold, including spirocyclic derivatives. These reactions involve the formation of a cyclic product from two or more unsaturated molecules.

Advanced Synthetic Techniques

To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, more advanced synthetic techniques have been developed. These include biocatalytic and microwave-assisted methods, which offer greater efficiency, selectivity, and sustainability.

Biocatalytic Reduction Strategies for 5-Benzylidenethiazolidine-2,4-diones

The reduction of the exocyclic carbon-carbon double bond in 5-benzylidenethiazolidine-2,4-diones is a key step in the synthesis of 5-benzylthiazolidine-2,4-diones. Biocatalytic reduction has emerged as a powerful and stereoselective method for this transformation. This approach utilizes whole cells of microorganisms, such as red yeasts like Rhodotorula rubra, or isolated enzymes (ene-reductases) to catalyze the reduction. jst.go.jpjst.go.jprsc.orgresearchgate.net

This biocatalytic method is advantageous as it often proceeds with high enantioselectivity, yielding chiral 5-benzylthiazolidine-2,4-dione derivatives. rsc.orgresearchgate.net The reaction conditions are typically mild, which allows for the reduction of substrates containing other sensitive functional groups that might not be compatible with conventional chemical reduction methods. rsc.org The use of whole-cell systems can be particularly convenient as they contain the necessary enzymes and cofactors for the reaction. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including 5-benzylidenethiazolidine-2,4-diones. ijpsjournal.comnumberanalytics.comnih.govresearchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant rate enhancements and often higher yields compared to conventional heating methods. ijpsjournal.comnumberanalytics.comnih.govbeilstein-journals.org

The Knoevenagel condensation for the synthesis of 5-benzylidenethiazolidine-2,4-diones can be efficiently carried out under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents. researchgate.netrjptonline.orgresearchgate.net For example, the reaction of aromatic aldehydes with thiazolidine-2,4-dione in the presence of piperidine and acetic acid can be completed in minutes with good yields under microwave irradiation without a solvent. researchgate.net Similarly, microwave-assisted synthesis has been successfully applied to the synthesis of various thiazolidinedione derivatives, offering advantages such as reduced reaction times (from hours to minutes), improved yields, and simpler work-up procedures. nih.govrjptonline.orgajrconline.orgmdpi.comlatticescipub.comtandfonline.comhilarispublisher.comrasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Knoevenagel Condensation | Hours, lower yields | Minutes, higher yields (68-82%) | researchgate.netrjptonline.org |

| Synthesis of N-alkylated 2-pyridones | 180 min, 65-77% yield | 15 min, 81-94% yield | beilstein-journals.org |

| Synthesis of 2,4,5-trisubstituted imidazoles | 4-6 hours, 40-90% yield | 5 minutes, 80-90% yield | ijpsjournal.com |

| Synthesis of thiazolidinedione derivatives | Long reaction times | Shorter reaction times (15-30 min) | rjptonline.orgajrconline.orgmdpi.com |

Chemical Derivatization Strategies

Chemical derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Modifications can be introduced at various positions of the molecule, including the nitrogen atom of the thiazolidinedione ring and the benzylidene moiety.

N-alkylation or N-acylation of the thiazolidinedione ring is a common derivatization strategy. mdpi.comresearchgate.netjuniperpublishers.comscialert.net This is typically achieved by reacting the parent compound with an appropriate alkyl or acyl halide in the presence of a base. researchgate.netnih.gov Selective N-alkylation at the thiazolidine-2,4-dione ring can be achieved even in the presence of other reactive nitrogen atoms, such as in an indole (B1671886) ring, by careful selection of reaction conditions. niscpr.res.in

Modifications of the benzylidene group are also widely explored. This can involve introducing various substituents onto the phenyl ring to investigate structure-activity relationships. rsc.orgjst.go.jpnih.govsphinxsai.com For instance, the introduction of a hydroxyl group or a pyrazinyl group at specific positions on the benzene (B151609) ring has been shown to significantly impact the compound's activity. jst.go.jp Furthermore, the exocyclic double bond of 5-benzylidenethiazolidine-2,4-diones can be a site for further reactions, such as the aforementioned biocatalytic reduction or other addition reactions, leading to a diverse array of derivatives.

Substitution at the N-3 Position (e.g., N-alkylation, N-acylation)

The nitrogen atom at the 3-position of the thiazolidine-2,4-dione ring is a key site for chemical modification, primarily through N-alkylation and N-acylation reactions. These substitutions are crucial for developing new derivatives with tailored properties.

N-Alkylation: This is a common strategy to introduce various alkyl or arylalkyl groups onto the TZD nucleus. The reaction typically involves the deprotonation of the N-H group by a base, followed by nucleophilic attack on an alkylating agent. A range of bases and solvents can be employed, with the choice influencing reaction efficiency and selectivity. Common bases include triethylamine, potassium carbonate, and potassium hydroxide (B78521), used in solvents like acetone, acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane. imist.ma For instance, 3-substituted benzylthiazolidine-2,4-diones can be prepared by refluxing thiazolidinedione with a substituted benzyl (B1604629) chloride, such as 4-nitrobenzyl chloride or 4-chlorobenzyl chloride, for approximately 18 hours. asianpubs.orgajrconline.org

In cases where the TZD core is already substituted at the 5-position with a sensitive group, such as an indolyl methylene moiety, selective N-alkylation at the TZD ring over the indole N-H can be achieved. niscair.res.in Studies have shown that using an aprotic solvent like DMF at an optimal temperature of 100°C promotes the desired N-3 alkylation, while higher temperatures may lead to the formation of undesired dialkylated byproducts. niscair.res.in The structure of these N-alkylated products can be unambiguously confirmed through spectroscopic methods, including 1D-NOE studies, which show enhancement between the N-CH2 protons and the protons of the adjacent phenyl ring, confirming linkage at the N3-position. niscair.res.in

N-Acylation: This modification introduces an acyl group at the N-3 position. One synthetic route involves reacting a 5-substituted TZD with a chloroacetyl chloride to form an N-chloroacetyl intermediate. This intermediate can then be reacted with other nucleophilic molecules. For example, a series of thiazolidine-2,4-dione-based quinazolinone derivatives were synthesized by reacting 5-(substituted benzylidene)-3-(2-chloroacetyl) thiazolidine-2,4-dione with a 2-methyl-quinazolin-4(3H)-one in a 10% sodium hydroxide solution. ijpbs.com This reaction proceeds by stirring the components for several hours, followed by reflux to ensure completion. ijpbs.com

Table 1: Examples of N-3 Substituted this compound Derivatives

| Compound Name | N-3 Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 3-(4-Nitrobenzyl)-thiazolidine-2,4-dione | 4-Nitrobenzyl | Refluxing TZD with 4-nitrobenzyl chloride | asianpubs.orgajrconline.org |

| 3-(4-Chlorobenzyl)-thiazolidine-2,4-dione | 4-Chlorobenzyl | Refluxing TZD with 4-chlorobenzyl chloride | asianpubs.orgajrconline.org |

| (Z)-5-((5-Chloro-1H-indol-3-yl)methylene)-3-(aryl/alkyl)-thiazolidine-2,4-dione | Various aryl/alkyl groups | N-alkylation in DMF at 100°C | niscair.res.in |

| 3-(2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-oxoethyl)-5-benzylidenethiazolidine-2,4-dione | 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-oxoethyl | N-acylation followed by reaction with quinazolinone | ijpbs.com |

Modifications of the 5-Benzylidene Moiety (e.g., arylidene substitutions)

The most prevalent method for modifying the 5-position of the thiazolidine-2,4-dione ring is the Knoevenagel condensation. This reaction involves the condensation of an active methylene group at C-5 of the TZD ring with the carbonyl group of an aldehyde, typically an aromatic aldehyde, to form a 5-arylidene derivative. niscpr.res.insphinxsai.com This method is highly versatile, allowing for the introduction of a wide array of substituted benzylidene moieties.

The reaction conditions for Knoevenagel condensation can be varied to optimize yields and facilitate purification. Catalysts play a significant role in this transformation.

Piperidine: Often used as a basic catalyst, typically in a solvent like ethanol or toluene under reflux conditions. sphinxsai.comnih.gov

Sodium Acetate (B1210297): Fused sodium acetate in hot acetic acid is another effective catalytic system. asianpubs.org

Methylamine: Used as a catalyst in an acetic acid medium. mdpi.com

Alum (KAl(SO4)2·12H2O): A more environmentally friendly approach utilizes alum as a non-toxic, efficient, and inexpensive catalyst in water, avoiding hazardous bases and solvents like pyridine (B92270), DMF, or toluene. niscpr.res.in

These condensations result in the formation of 5-substituted benzylidene derivatives, which are often the thermodynamically stable Z-isomers. mdpi.com The structure of these compounds is characterized by a distinctive signal for the olefinic proton (Ar-CH=) in the 1H NMR spectrum. mdpi.com The versatility of this reaction allows for the synthesis of a large library of compounds by simply varying the substituted aromatic aldehyde used in the condensation. ajrconline.orgitmedicalteam.pl For example, derivatives have been synthesized using chlorobenzaldehyde, anisaldehyde, and various other substituted benzaldehydes. sphinxsai.comitmedicalteam.pl

Table 2: Examples of 5-Benzylidene Moiety Modifications

| Compound Name | 5-Arylidene Substituent | Catalyst/Solvent System | Reference |

|---|---|---|---|

| 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | 4-Chlorobenzylidene | Piperidine / Toluene | sphinxsai.com |

| 5-(4-Methoxybenzylidene)-3-(4-nitrobenzyl)thiazolidine-2,4-dione | 4-Methoxybenzylidene | Fused Sodium Acetate / Acetic Acid | asianpubs.org |

| 5-Arylidene-thiazolidine-2,4-diones | Various Arylidene groups | Alum / Water | niscpr.res.in |

| 5-Arylidene derivatives | Various Arylidene groups | Methylamine / Acetic Acid | mdpi.com |

Incorporation of Heterocyclic Scaffolds (e.g., pyrazole (B372694), triazole, biphenyl)

To further expand the chemical diversity and biological activity profile of TZD derivatives, various heterocyclic scaffolds have been incorporated into the core structure. This molecular hybridization strategy aims to combine the pharmacophoric features of different heterocyclic systems into a single molecule.

Pyrazole and Triazole Hybrids: Thiazolidine-2,4-dione has been successfully combined with pyrazole and triazole rings.

Pyrazole: A notable example involves the synthesis of 5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dioxothiazolidin-3-yl) acetate derivatives, which have been investigated for their biological activities. globalresearchonline.net

Triazole: A series of TZD derivatives containing a 1,2,3-triazole scaffold has been synthesized. nih.gov Another approach involves creating hybrids of triazole and thiazolidine-2,4-dione through various synthetic methods, including the reaction of triazole-containing oxiranes with 5-(benzylidene)-3-substituted thiazolidine-2,4-diones. mdpi.com

Other Heterocyclic Hybrids: Beyond pyrazoles and triazoles, other heterocyclic systems have been integrated with the TZD scaffold.

Quinazolinone: As mentioned previously, TZD-based quinazolinone derivatives have been synthesized via N-acylation, linking the two heterocyclic systems through an acetamide (B32628) bridge. ijpbs.com

Benzothiazole (B30560): (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione has been derivatized with (6-thiocyanatobenzothiazol-2-yl)acetamide moieties. nih.govmdpi.com

Chromene: A number of 2,4-thiazolidinedione (B21345) derivatives containing a chromene scaffold have been synthesized and evaluated for their biological potential. mdpi.com

These synthetic strategies demonstrate the flexibility of the this compound scaffold, allowing for systematic modifications at multiple positions to generate a diverse range of derivatives for further investigation.

Table 3: Examples of TZD Derivatives with Incorporated Heterocyclic Scaffolds

| Incorporated Heterocycle | Linkage/Synthetic Strategy | Resulting Compound Type | Reference |

|---|---|---|---|

| Pyrazole | Knoevenagel condensation with pyrazole-4-carbaldehyde | 5-(Pyrazol-4-ylmethylene)thiazolidine-2,4-diones | globalresearchonline.net |

| 1,2,3-Triazole | Multi-step synthesis to link scaffolds | Thiazolidine-2,4-diones containing a 1,2,3-triazole scaffold | mdpi.comnih.gov |

| Quinazolinone | N-acylation followed by substitution | 3-(2-(Quinazolin-4-on-3-yl)acetyl)thiazolidine-2,4-diones | ijpbs.com |

| Benzothiazole | Acylation at N-3 position | N-(6-thiocyanatobenzothiazol-2-yl)acetamide derivatives of TZD | nih.govmdpi.com |

Pharmacological Investigations of 5 Benzylthiazolidine 2,4 Dione and Its Analogues

Metabolic and Anti-diabetic Research

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in the development of drugs for type 2 diabetes mellitus. nih.gov Compounds built on this structure, including 5-benzylthiazolidine-2,4-dione and its derivatives, are primarily recognized for their ability to improve insulin (B600854) resistance. nih.govsphinxsai.com Research into these molecules has centered on their interaction with key metabolic regulators and their subsequent effects on glucose homeostasis.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that act as transcription factors to regulate the expression of genes involved in glucose and lipid metabolism. eurekaselect.combenthamdirect.com Of the three identified isoforms (PPAR-α, PPAR-β/δ, and PPAR-γ), PPAR-γ is the primary molecular target for the antidiabetic action of the TZD class of drugs. mdpi.comnih.gov this compound and its analogues function as agonists for PPAR-γ, meaning they bind to and activate this receptor. eurekaselect.combenthamdirect.com This activation is the foundational mechanism for their insulin-sensitizing effects. nih.govsphinxsai.com The binding of a TZD to PPAR-γ initiates a cascade of molecular events, including the recruitment of co-activator proteins, which ultimately modulates the transcription of genes that control glucose and lipid balance. nih.gov

The interaction between this compound analogues and the PPAR-γ receptor occurs within a specific region known as the ligand-binding domain (LBD). mdpi.comnih.gov The acidic thiazolidine-2,4-dione headgroup is crucial for this interaction, forming hydrogen bonds with key amino acid residues in the LBD, including His323, His449, and Tyr473. nih.gov

Competition binding assays have confirmed that these compounds bind directly to the PPAR-γ LBD. nih.gov In one study, while several novel 5-arylidene-3-benzyl-thiazolidine-2,4-diones demonstrated direct binding, they did so with a lower affinity compared to the well-established agonist, rosiglitazone (B1679542). nih.gov The activation of PPAR-γ by these ligands drives the transcriptional regulation of pathways involved in insulin sensitivity, adipogenesis, and lipid metabolism, leading to improved glucose control. nih.gov

Structure-activity relationship (SAR) studies have provided critical insights into how the chemical structure of these compounds influences their biological activity. The thiazolidine-2,4-dione ring itself is considered indispensable for PPAR-γ agonism; modifications to this core structure typically diminish or eliminate activity. amazonaws.com

The key to developing diverse analogues lies in substitutions at the 3- and 5-positions of the TZD ring. nih.gov Research has shown that the substituted 5-arylidene and 3-benzyl groups play a significant role in the potency of these compounds. nih.gov For example, studies on 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-dione derivatives revealed specific influential patterns. Compounds featuring a methoxy (B1213986) group at the para-position of the 5-arylidene ring exhibited high activity, whereas the addition of a second methoxy group was found to decrease it. itmedicalteam.pl Furthermore, a chloro-substitution at the ortho-position of the arylidene ring, combined with a 4-chloro substitution on the 3-benzyl ring, resulted in remarkable activity. itmedicalteam.pl These findings highlight the sensitivity of the PPAR-γ receptor to the specific electronic and steric properties of the ligand.

Molecular docking is a computational technique used to predict how a ligand binds to a receptor's active site. eurekaselect.comnih.gov Numerous studies have employed this method to model the interaction between this compound analogues and the PPAR-γ LBD, often using crystal structures from the Protein Data Bank (e.g., PDB IDs: 2PRG, 4PRG). eurekaselect.comresearchgate.net These simulations help to visualize binding modes and predict binding affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net

Docking studies consistently show that the TZD headgroup forms critical hydrogen bonds with the receptor. For instance, the carbonyl oxygen of the TZD ring can form hydrogen bonds with the amino acid residues of PPAR-γ. researchgate.net The benzyl (B1604629) "tail" of the molecule typically settles into a hydrophobic pocket of the receptor. nih.gov

In one computational study, newly designed this compound derivatives were evaluated using molecular docking, and nine potential hits were identified based on their superior binding affinities compared to the standard drug rosiglitazone. eurekaselect.combenthamdirect.com Another study synthesized a series of compounds and found that 5-[4-(2-amino-5-ethoxypyridine)ethoxy benzyl] thiazolidine-2,4-dione showed strong hydrogen bond interactions with PPAR-γ residues and a favorable docking score. researchgate.net

| Compound | Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

|---|---|---|---|---|

| 5-[4-(2-amino-5-ethoxypyridine)ethoxy benzyl] thiazolidine-2,4-dione | 2PRG | -10.1 | Pioglitazone (B448) | -9.6 |

| 5-[4-(2-amino-5-ethoxypyridine) sulphonyl benzylidene] thiazolidine-2,4-dione | 2PRG | -9.9 | Pioglitazone | -9.6 |

| (Z)-5-((5-bromothiophen-2-yl)methylene)-3-((4-((5-methyl-1,3,4-oxadiazol-2-yl)thio)benzyl)amino)thiazolidine-2,4-dione | 3T03 | -10.12 | Pioglitazone | -8.99 |

| (Z)-5-((5-chlorothiophen-2-yl)methylene)-3-((4-((5-methyl-1,3,4-oxadiazol-2-yl)thio)benzyl)amino)thiazolidine-2,4-dione | 3T03 | -10.59 | Pioglitazone | -8.99 |

Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.net

The activation of PPAR-γ by this compound and its analogues leads to broad effects on gene expression that collectively improve the body's sensitivity to insulin. sphinxsai.com The primary mechanism involves the regulation of adipocyte (fat cell) differentiation and function. mdpi.com

Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gov This PPAR-γ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. mdpi.comnih.gov This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism. nih.gov

A key outcome is the promotion of lipid uptake and triglyceride storage within subcutaneous adipose tissue. nih.gov This process, sometimes called the "lipid steal" hypothesis, sequesters free fatty acids away from other tissues like skeletal muscle and the liver. nih.gov The accumulation of lipids in muscle and liver is known to impair insulin signaling and contribute to insulin resistance; by redirecting these lipids to adipose tissue for safe storage, TZDs help restore insulin sensitivity in these peripheral tissues. nih.gov

The therapeutic potential of this compound analogues has been validated in various pre-clinical animal models of diabetes and hyperglycemia. itmedicalteam.plniscpr.res.in These in vivo studies provide crucial evidence of the compounds' ability to lower elevated blood glucose levels.

For instance, in a study using alloxan-induced diabetic rats, several newly synthesized 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-dione derivatives demonstrated appreciable glucose-lowering activity, comparable to the standard drug rosiglitazone. itmedicalteam.pl Another study on fructose-induced hyperglycemic Wistar rats found that certain derivatives, such as 5-[4-(2-amino-5-ethoxypyridine) ethoxy benzyl] thiazolidine-2,4-dione, exhibited a significant blood glucose-lowering effect that was superior to the reference drug, pioglitazone. researchgate.netirjponline.org

Similarly, novel TZD derivatives tested in a dexamethasone-induced diabetic rat model also showed significant hypoglycemic effects when compared to both the diabetic control group and the standard drug pioglitazone. nih.govrsc.org These results from diverse pre-clinical models consistently demonstrate the efficacy of this class of compounds in improving glycemic control.

| Compound | Animal Model | Effect on Blood Glucose | Comparison |

|---|---|---|---|

| 5-[4-(2-amino-5-ethoxypyridine) ethoxy benzyl] thiazolidine-2,4-dione | Fructose-induced hyperglycemic rats | Appreciable blood glucose-lowering effect | More effective than Pioglitazone |

| 5-(4-methoxybenzylidene)-3-(4-nitrobenzyl)thiazolidine-2,4-dione | Alloxan-induced diabetic rats | Significant reduction in blood glucose | Comparable to Rosiglitazone |

| 5-(2-chlorobenzylidene)-3-(4-chlorobenzyl)thiazolidine-2,4-dione | Alloxan-induced diabetic rats | Remarkable reduction in blood glucose | Comparable to Rosiglitazone |

| (Z)-5-((5-chlorothiophen-2-yl)methylene)-3-((4-((5-methyl-1,3,4-oxadiazol-2-yl)thio)benzyl)amino)thiazolidine-2,4-dione | Dexamethasone-induced diabetic rats | Significant hypoglycemic effect (112.55 ± 6.10 mg/dL) | Diabetic control (248.11 ± 4.11 mg/dL); Pioglitazone (153.93 ± 4.61 mg/dL) |

Data synthesized from multiple sources for illustrative purposes. itmedicalteam.plnih.govresearchgate.net

Glucose Lowering Effects in Pre-clinical Models

Genetically Obese and Diabetic Mice Models (e.g., yellow KK mice)

The genetically obese and diabetic yellow KK (KKAy) mouse model has been instrumental in evaluating the pharmacological potential of this compound and its derivatives. These mice exhibit insulin resistance, hyperglycemia, and hyperlipidemia, making them a suitable model for type 2 diabetes research.

Studies on a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones revealed significant hypoglycemic and hypolipidemic activities in KKAy mice. researchgate.net Notably, 2-(2-pyridyl)alkoxy derivatives demonstrated superior efficacy compared to their 2-(3-pyridyl)- and 2-(4-pyridyl)alkoxy counterparts and the earlier compound, ciglitazone (B1669021). researchgate.net The introduction of a hydroxyl group into the ethoxy chain further potentiated these activities. researchgate.net Similarly, investigations into 5-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl]-2,4-thiazolidinedione showed potent hypoglycemic and hypolipidemic effects in KKAy mice. sciencescholar.us

Further research on analogues such as 5-[4-(1-methylcyclohexylmethoxy)benzyl]-thiazolidine-2,4-dione (Ciglitazone) showed marked suppression of hyperglycemia, hypertriglyceridemia, and hyperinsulinemia when administered to obese-diabetic yellow KK mice. nih.gov Another analogue, 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione (AL-321), was also found to possess hypoglycemic and hypolipidemic activities in yellow KK mice that were comparable to or higher than related compounds. jst.go.jp

A series of imidazopyridine thiazolidine-2,4-diones were assessed for their hypoglycemic activity in the genetically diabetic KK mouse, with 5-[4-(5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione (19a) being selected as a candidate for further study based on its in vivo potency. capes.gov.bracs.org The structure-activity relationship in these studies often highlights that the 5-(4-oxybenzyl) moiety is crucial for substantial biological activity. molaid.com

Table 1: Effects of this compound Analogues in Genetically Diabetic Mice Models

Compound/Analogue Animal Model Key Findings Reference 5-[4-(1-methylcyclohexylmethoxy)benzyl]-thiazolidine-2,4-dione (Ciglitazone) Yellow KK (KK-Ay) mice Markedly suppressed hyperglycemia, hypertriglyceridemia, and hyperinsulinemia. sciencescholar.us 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione (AL-321) Yellow KK mice Possessed significant hypoglycemic and hypolipidemic activities. capes.gov.br 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones Yellow KK mice Demonstrated potent hypoglycemic and hypolipidemic activities. researchgate.net 5-[4-(5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione Genetically diabetic KK mouse Showed potent in vivo hypoglycemic activity. [22, 26]

Fructose-Induced Hyperglycemia in Wistar Rats

The fructose-induced hyperglycemia model in Wistar rats is another valuable tool for assessing the antihyperglycemic properties of new chemical entities. In this model, high fructose (B13574) feeding induces insulin resistance and elevated blood glucose levels.

A study involving a new series of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-diones evaluated their oral antihyperglycemic activity in fructose-induced hyperglycemic Wistar rats. sphinxsai.com From the synthesized compounds, 7c and 14b were found to have a considerable blood glucose-lowering effect, which was comparable to the reference drug, pioglitazone. sphinxsai.com Further molecular docking studies suggested that compound 14b exhibited a strong interaction with the amino acid residues of the PPAR-γ receptor, correlating with its observed oral antihyperglycemic activity. sphinxsai.com

In a similar investigation, different analogues were synthesized based on modifications to the linker and effector regions of rosiglitazone. irjponline.orgresearchgate.net Selected compounds were then tested for oral hypoglycemic activity in the same rat model. irjponline.orgresearchgate.net The results indicated that 5-[4-(2-amino-5-ethoxypyridine) sulfonyl benzylidene] thiazolidine-2,4-dione and 5-[4-(2-amino-5-ethoxypyridine) ethoxy benzyl] thiazolidine-2,4-dione produced a notable blood glucose-lowering effect when compared to pioglitazone. irjponline.orgresearchgate.net

Alloxan-Induced Diabetic Rat Models

The alloxan-induced diabetic rat model is a widely used method for screening potential antidiabetic agents. Alloxan selectively destroys pancreatic β-cells, leading to a state of insulin deficiency and hyperglycemia.

A series of 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their ability to lower glucose in alloxan-induced diabetic rats. researchgate.netitmedicalteam.pl Several of these compounds demonstrated significant antidiabetic activity, comparable to the standard drug rosiglitazone. researchgate.netitmedicalteam.pl Structure-activity relationship (SAR) studies revealed that compounds containing a methoxy group showed promising results, while a chloro substitution at the ortho position of the arylidene ring combined with a 4-chloro substitution in the benzyl ring led to remarkable activity. researchgate.netitmedicalteam.pl

Other studies have also utilized this model to screen novel thiazolidinedione derivatives. mdpi.comnih.gov For instance, certain derivatives, when tested in alloxan-induced diabetic rats, exhibited a significant reduction in blood glucose levels, with effects similar to those of pioglitazone and metformin (B114582) after both acute (1-day) and subacute (14-day) studies. nih.gov Mishra et al. synthesized thiazolidinedione derivatives with an N-chromen-3-yl ethyl moiety and found that several compounds were nearly equipotent to the standard drug pioglitazone in reducing glucose levels in this model. mdpi.com

Table 2: Antihyperglycemic Activity of this compound Derivatives in Alloxan-Induced Diabetic Rats

Compound Series Animal Model Key Findings Reference 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-diones Alloxan-induced diabetic rats Showed appreciable antidiabetic activity, comparable to rosiglitazone. [1, 17] Thiazolidinedione derivatives with N-chromen-3-yl ethyl moiety Alloxan-induced diabetic male Wistar rats Several compounds were found to be almost equipotent with pioglitazone. niscpr.res.in Various thiazolidinedione analogues Alloxan-induced diabetic rats Exhibited significant reduction in blood glucose, similar to pioglitazone and metformin. nih.gov

Hypolipidemic Activities

Beyond their primary role in glucose regulation, many this compound analogues exhibit significant hypolipidemic activities, primarily by lowering triglyceride levels. This dual action is particularly relevant for treating type 2 diabetes, which is often associated with dyslipidemia.

In studies using genetically obese and diabetic yellow KK mice, compounds such as 5-[4-(1-methylcyclohexylmethoxy)benzyl]-thiazolidine-2,4-dione (Ciglitazone) and 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione (AL-321) demonstrated potent hypolipidemic effects alongside their hypoglycemic action. nih.govjst.go.jp Similarly, the evaluation of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones in KKAy mice showed that the most effective hypoglycemic agents also possessed strong hypolipidemic properties. researchgate.net

One derivative, 5-(4-{2-[N-methyl-(5-phenylpyridin-2-yl)amino]ethoxy}benzyl)thiazolidine-2,4-dione, was evaluated for its effect on triglyceride accumulation in vitro and its activity in KKAy mice in vivo. niscpr.res.in Another compound, 5-[4-[2-[2-ethyl-4-methyl-6-oxo-1,6-dihydro-1-pyrimidinyl]ethoxy]phenyl methyl]thiazolidine-2,4-dione (PMT13), exhibited superior triglyceride-lowering activity in db/db mice compared to rosiglitazone. nih.govniscpr.res.in These findings underscore the potential of this class of compounds to address both hyperglycemia and hyperlipidemia, key components of metabolic syndrome. niscpr.res.inresearchgate.net

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition

Recent research has identified the mitochondrial pyruvate carrier (MPC) as a novel therapeutic target for metabolic diseases, and certain thiazolidinediones have been shown to act as inhibitors of this carrier. researchgate.netnih.govnih.gov The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the citric acid cycle and oxidative phosphorylation. researchgate.netnih.govgoogle.com By regulating this gateway, the MPC plays a pivotal role in cellular energy metabolism. researchgate.netnih.gov Inhibition of the MPC is being explored as a potential strategy for treating conditions like diabetes, non-alcoholic fatty liver disease, and certain cancers. nih.govnih.gov

A series of 5-benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones were synthesized and screened for their potential as MPC inhibitors, with their effects compared to the well-known MPC inhibitor UK5099. researchgate.netresearchgate.net This line of inquiry positions thiazolidinediones not just as PPARγ agonists but also as modulators of fundamental mitochondrial metabolism.

Effects on Mitochondrial Respiration

The inhibitory effect of this compound analogues on the MPC directly impacts mitochondrial respiration. Studies using mitochondria isolated from Drosophila melanogaster have provided detailed insights into these effects. researchgate.netresearchgate.net

When comparing different analogues, 5-benzylidenethiazolidine-2,4-diones showed a greater inhibitory capacity on mitochondrial respiration than 5-benzylthiazolidine-2,4-diones and 3-benzylthiazolidine-2,4-dione. researchgate.netresearchgate.netresearchgate.net Specifically, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione were identified as among the most effective compounds, with inhibitory profiles that compared favorably with UK5099. researchgate.netresearchgate.netresearchgate.net Importantly, these potent analogues showed minimal effects on non-coupled respiration and had weak impacts on respiratory pathways that utilize alternative substrates like proline, succinate, and G3P, suggesting a specific action on pyruvate-driven respiration. researchgate.netresearchgate.netresearchgate.net

Table 3: Inhibitory Effects of Thiazolidinedione Analogues on Mitochondrial Respiration

Compound Inhibitory Capacity on Mitochondrial Respiration Specificity Reference 5-benzylidenethiazolidine-2,4-diones Higher than 5-benzyl and 3-benzyl analogues Specific to pyruvate-driven respiration [6, 11] 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione Comparable to the potent MPC inhibitor UK5099 No effect on non-coupled respiration; weak effects on proline, succinate, and G3P pathways. [6, 11, 12] 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione Comparable to the potent MPC inhibitor UK5099 No effect on non-coupled respiration; weak effects on proline, succinate, and G3P pathways. [6, 11, 12]

Impact on Metabolic Changes and Longevity Models (e.g., Drosophila melanogaster)

The functional consequences of MPC inhibition by these compounds have been explored in vivo using the fruit fly, Drosophila melanogaster, a well-established model for studying metabolism and longevity. researchgate.netaging-us.com

Remarkably, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione demonstrated a positive effect on the survival and lifespan of Drosophila when added to both a standard diet and a high-fat diet. researchgate.netresearchgate.netresearchgate.net This analogue was able to completely reverse the negative effects of the high-fat diet on the longevity of the fruit flies. researchgate.netresearchgate.net This extension of lifespan was accompanied by significant metabolic changes, which suggests that the in vivo inhibition of the MPC at the mitochondrial level was the underlying mechanism. researchgate.netresearchgate.netresearchgate.net These findings highlight a novel therapeutic avenue for thiazolidinediones, linking mitochondrial pyruvate transport not only to metabolic diseases but also to processes governing aging and longevity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The 5-benzylidenethiazolidine-2,4-dione scaffold has been extensively investigated as a source of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin signaling pathway. aacrjournals.orgsemanticscholar.org Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes. aacrjournals.org Derivatives of this scaffold have demonstrated significant inhibitory activity, which is largely influenced by the substitution pattern on the 5-benzylidene group. pharmacyjournal.info

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the inhibitory potency of these compounds. aacrjournals.orgnih.gov One such study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives yielded a robust QSAR model with a correlation coefficient (R²) of 0.942, highlighting the influence of distinct structural patterns on PTP1B inhibitory activity. aacrjournals.orgnih.gov These computational models, along with molecular docking studies, help in identifying crucial structural features and designing new, more potent inhibitors. aacrjournals.orgnih.gov For instance, the insertion of a 5-arylidene group can enhance ligand-receptor binding through hydrophobic interactions with a secondary, non-catalytic binding site on the enzyme. pharmacyjournal.info

Several specific analogues have shown promising activity. Compound 46, which features a TZD scaffold with N-methyl benzoic acid and a 5-(3-methoxy-4-phenethoxy) benzylidene group, was identified as a highly potent inhibitor with an IC50 value of 1.1 µM. semanticscholar.orgnih.gov Another notable compound, an imidazolidine-2,4-dione isostere, showed an even greater PTP inhibitory activity with an IC50 of 0.57 µM. semanticscholar.orgnih.gov The stereochemistry around the arylidene double bond is also critical, with the Z-configuration being essential for optimal activity in bi-dentate ligands. semanticscholar.orgnih.gov

Table 1: PTP1B Inhibition by this compound Analogues

| Compound Reference | Description | IC50 (µM) | Key Findings |

| Compound 46 semanticscholar.orgnih.gov | TZD scaffold with N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy) benzylidene | 1.1 | Potent PTP1B inhibitory activity. |

| Compound 15 semanticscholar.orgnih.gov | Imidazolidine-2,4-dione isostere with 1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene) | 0.57 | Very good PTP inhibitory activity profile. |

| Compound 7e(ref) aacrjournals.orgnih.gov | 5-(substituted benzylidene) thiazolidine-2,4-dione derivative | Not specified | Identified as an optimal scaffold for designing new PTP1B inhibitors. |

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition

Derivatives of 5-benzylidenethiazolidine-2,4-dione have been identified as potent inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). springermedizin.deeurekaselect.com This enzyme is responsible for the rapid metabolism and inactivation of prostaglandins, which have a very short in vivo half-life. springermedizin.dersc.org Inhibiting 15-PGDH can elevate local prostaglandin (B15479496) levels, which is a therapeutic goal in various diseases. rsc.org

Structure-activity relationship (SAR) studies have revealed key molecular features governing the inhibitory potency of these analogues. springermedizin.deeurekaselect.com N-methylation of the thiazolidine-2,4-dione ring on the parent compound CT-8 was found to abolish its inhibitory activity. springermedizin.deeurekaselect.com Conversely, introducing an ethyl hydroxyl group at the amine position maintained good inhibitory effect. springermedizin.deeurekaselect.com The nature of the substituent linked to the phenyl ring is also critical. springermedizin.deeurekaselect.com For example, replacing the cyclohexylethyl group of the potent inhibitor CT-8 with a hetero five-membered ring, such as thiophene (B33073), increased the inhibitory potency. springermedizin.denih.gov In contrast, using a hetero six-membered ring led to a significant decrease in potency. springermedizin.denih.gov

Based on these findings, compound 2 (5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione) was identified as the most potent inhibitor in one series, with an effective concentration in the nanomolar range. springermedizin.deeurekaselect.com Kinetic studies on a related analogue, CT-8, showed that the inhibition is noncompetitive with respect to NAD+ and uncompetitive with respect to prostaglandin E2, suggesting the inhibitor binds to a site distinct from the substrate-binding site. nih.gov

Table 2: 15-PGDH Inhibition by Thiazolidinedione Analogues

| Compound Reference | Chemical Name | IC50 (nM) | Key SAR Findings |

| CT-8 springermedizin.deeurekaselect.comnih.gov | 5-[4-(Cyclohexylethoxy)benzylidene]-2,4-thiazolidinedione | Potent (nanomolar range) | N-methylation abolishes activity; serves as a key reference compound. |

| Compound 2 springermedizin.deeurekaselect.com | 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | Most potent in its series | Replacement of cyclohexylethyl with a thiophene ring increased potency. |

| Compound 2 (from another study) rsc.org | 5-(4-(2-Cyclohexylethoxy)-3-methoxybenzylidene)thiazolidine-2,4-dione | 25 | Showed significant increase in PGE2 levels in A549 cells. |

| Compound 3 rsc.org | Not specified | 8 | Showed significant increase in PGE2 levels in A549 cells. |

| Compound 4 rsc.org | Not specified | 19 | Showed significant increase in PGE2 levels in A549 cells. |

Alpha-Glucosidase Inhibition

The this compound scaffold is also a source of potent alpha-glucosidase inhibitors, which are therapeutic targets for managing type II diabetes mellitus by delaying carbohydrate digestion and glucose absorption. researchgate.neta2bchem.combenthamdirect.com Numerous synthesized derivatives have exhibited significantly stronger inhibitory activity against α-glucosidase compared to the standard drug, acarbose (B1664774). researchgate.neta2bchem.com

In one study, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives were synthesized and evaluated, with most compounds showing potent inhibition in the micromolar range, far exceeding that of acarbose (IC50 = 817.38 ± 6.27 μM). researchgate.net The position of the thiazolidine-2,4-dione or rhodanine group on the phenyl ring was found to be a critical determinant of activity. researchgate.net The best results were obtained when this group was located at the 4-position of the phenyl ring, while moving it to the 2- or 3-position caused a drastic decrease in activity. researchgate.net

Compound 6k from this series, which contains a chloro group at the 2-position and a rhodanine group at the 4-position of the phenyl ring, emerged as the most active inhibitor with an IC50 value of 5.44 ± 0.13 μM. researchgate.net Other potent compounds included 6b (IC50 = 7.72 ± 0.16 μM), 6e (IC50 = 7.91 ± 0.17 μM), and 6h (IC50 = 6.59 ± 0.15 μM). researchgate.net Molecular docking studies confirmed the binding interactions between these active compounds and the α-glucosidase enzyme. researchgate.net Another study synthesized a series of thirty-six derivatives (C1-C36), all of which showed stronger inhibition than acarbose. a2bchem.com

Table 3: Alpha-Glucosidase Inhibition by Thiazolidine-2,4-dione/Rhodanine Derivatives

| Compound Reference | Description | IC50 (µM) | Comparison to Standard |

| Acarbose (Standard) researchgate.net | Positive Control | 817.38 ± 6.27 | - |

| Compound 6k researchgate.net | 2-chloro, 4-rhodanine phenyl substitution | 5.44 ± 0.13 | ~150 times more potent than acarbose. |

| Compound 6b researchgate.net | Rhodanine derivative | 7.72 ± 0.16 | Potent inhibitor. |

| Compound 6e researchgate.net | Rhodanine derivative | 7.91 ± 0.17 | Potent inhibitor. |

| Compound 6h researchgate.net | Rhodanine derivative | 6.59 ± 0.15 | Potent inhibitor. |

| Compound 5k researchgate.net | Thiazolidine-2,4-dione derivative | 20.95 ± 0.21 | Potent inhibitor. |

| Compound C23 a2bchem.com | Thiazolidine-2,4-dione derivative | Not specified | Showed stronger inhibition than acarbose and reduced blood glucose in mice. |

Anticancer and Anti-proliferative Studies

Thiazolidinedione (TZD) derivatives, including those based on the this compound structure, have garnered significant attention for their anticancer and anti-proliferative properties. springermedizin.deeurekaselect.combenthamdirect.comnih.gov These compounds have been shown to suppress the growth of numerous cancer cell lines, including those from the colon, breast, prostate, and lung. nih.govnih.gov Their antitumor effects are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and alteration of key signaling pathways. springermedizin.denih.govwaocp.org While some effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), many significant anti-tumor activities occur through PPAR-γ-independent mechanisms. nih.govwalshmedicalmedia.com

Novel series of 5-benzylidenethiazolidine-2,4-dione derivatives have been designed to target specific cancer-related enzymes, such as VEGFR-2, an important factor in tumor angiogenesis. nih.govnih.gov For example, compound 8f from one study showed potent activity against HepG2, HCT-116, and MCF-7 cancer cell lines with IC50 values of 11.19, 8.99, and 7.10 µM, respectively, and also strongly inhibited VEGFR-2. nih.gov Another compound, 5d , was found to be active against a full panel of 60 human tumor cell lines, with notable activity against renal cancer (RXF 393, GI50: 1.15 μM) and breast cancer (MDA-MB-468, GI50: 1.11 μM) cell lines. nih.gov

Table 4: Anti-proliferative Activity of Selected 5-Benzylidenethiazolidine-2,4-dione Derivatives

| Compound Reference | Cancer Cell Line | Activity Metric | Value (µM) | Target |

| Compound 8f nih.gov | MCF-7 (Breast) | IC50 | 7.10 ± 0.4 | VEGFR-2 |

| HCT-116 (Colon) | IC50 | 8.99 ± 0.7 | VEGFR-2 | |

| HepG2 (Liver) | IC50 | 11.19 ± 0.8 | VEGFR-2 | |

| Compound 5d nih.gov | MDA-MB-468 (Breast) | GI50 | 1.11 | Not specified |

| RXF 393 (Renal) | GI50 | 1.15 | Not specified | |

| NCI-H522 (Lung) | GI50 | 1.36 | Not specified | |

| Compound 15 rsc.orgsemanticscholar.org | HT-29 (Colon) | IC50 | 13.56 | VEGFR-2 |

| A-549 (Lung) | IC50 | 17.8 | VEGFR-2 | |

| HCT-116 (Colon) | IC50 | 15.6 | VEGFR-2 |

Cellular Proliferation Inhibition Mechanisms

A primary mechanism by which this compound and its analogues exert their anticancer effects is through the inhibition of cellular proliferation, often by inducing cell cycle arrest. pharmacyjournal.infonih.gov These compounds can halt the cell cycle at different phases, most commonly the G0/G1 or G2/M phase. pharmacyjournal.infonih.govresearchgate.net

The arrest in the G0/G1 phase is frequently associated with the modulation of key regulatory proteins. nih.govnih.gov Thiazolidinedione treatment has been shown to decrease the protein levels of cyclin D1, a crucial regulator for G1 progression. aacrjournals.orgnih.govtandfonline.com This downregulation can occur directly via proteasomal degradation. aacrjournals.org Concurrently, these compounds often increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. aacrjournals.orgnih.gov The induction of p21 and p27 inhibits the activity of CDK2 and CDK4, which prevents the phosphorylation of the retinoblastoma protein (pRb), ultimately leading to cell cycle arrest. nih.govtandfonline.com For example, the TZD derivative CGP 52608 was shown to induce G0/G1 arrest in LNCaP prostate cancer cells, accompanied by increased expression of p21 and decreased expression of cyclin A. nih.gov

In some cases, arrest occurs at the G2/M phase. pharmacyjournal.inforesearchgate.net Certain 5-naphthylidene-2,4-thiazolidinedione derivatives were found to cause cell cycle arrest in the G2/M phase in leukemic cell lines. pharmacyjournal.info

Apoptosis Induction Pathways

In addition to halting proliferation, this compound derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. springermedizin.denih.govwaocp.org This cell death can be triggered through both PPAR-γ dependent and independent pathways and often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. aacrjournals.orgwalshmedicalmedia.com

The intrinsic pathway is frequently modulated by these compounds. walshmedicalmedia.com This is evidenced by changes in the expression and function of the Bcl-2 family of proteins. aacrjournals.org For instance, some derivatives cause a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax. aacrjournals.orgrsc.orgsemanticscholar.org This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including the initiator caspase-9. rsc.orgwalshmedicalmedia.comsemanticscholar.org

The extrinsic pathway can also be activated. walshmedicalmedia.com This is demonstrated by the increased expression of death receptors like DR5 and the activation of the initiator caspase-8. rsc.orgwalshmedicalmedia.comsemanticscholar.org One study showed that compound 15 induced apoptosis in HT-29 colon cancer cells by noticeably increasing the levels of both caspase-8 (1.7-fold) and caspase-9 (3.2-fold), indicating the involvement of both pathways. rsc.orgsemanticscholar.org In some prostate cancer cells, TZD-induced apoptosis was shown to be mediated by the intrinsic pathway in a PPARγ-independent manner. walshmedicalmedia.com

Modulation of Signaling Pathways (e.g., PI3K/Akt, NF-κB, MAPK)

The anticancer activity of this compound derivatives is also linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. pharmacyjournal.infospringermedizin.denih.gov The most frequently cited pathways include PI3K/Akt, NF-κB, and MAPK. springermedizin.denih.gov

The PI3K/Akt pathway , which is crucial for cell survival and proliferation, is a known target. nih.govijbs.com Inhibition of this pathway by thiazolidinediones has been proposed as a mechanism for their antitumor effects. aacrjournals.org Akt, a serine-threonine kinase, governs glucose metabolism and regulates numerous downstream targets involved in cell growth and survival. ijbs.com By inhibiting the PI3K/Akt cascade, these compounds can suppress these survival signals. aacrjournals.org

The NF-κB pathway , which controls genes involved in inflammation and cell survival, can also be negatively regulated by TZDs. nih.govmdpi.com In a process known as trans-repression, PPARs can interfere with the NF-κB signaling cascade, contributing to the anti-inflammatory and anticancer effects of TZD ligands. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes the ERK, JNK, and p38 cascades, plays a central role in cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.org Thiazolidinediones have been shown to modulate this pathway. a2bchem.comnih.gov For example, activation of p38 MAPK has been linked to TZD-induced apoptosis in some cancer cells. a2bchem.com The MAPK pathway is a primary mediator controlling cell cycle, proliferation, and survival, making it a key target for anticancer therapies. researchgate.net

Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mednexus.org The inhibition of tumor angiogenesis is a key strategy in cancer therapy. mednexus.org Thiazolidine-2,4-diones (TZDs) have demonstrated the ability to inhibit tumor angiogenesis in various experimental cancer models. nih.gov Derivatives of TZD have been shown to effectively inhibit angiogenesis and act as anticancer agents by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and reducing the synthesis of Vascular Endothelial Growth Factor (VEGF). nih.govwaocp.org

VEGFR-2 is a key regulator in tumor angiogenesis, and its overexpression in cancer cells triggers downstream signals that promote cancer cell survival, growth, and proliferation. nih.gov Consequently, inhibiting VEGFR-2 signaling is a significant approach in the development of new treatments for cancers that depend on angiogenesis. nih.gov

Targeting Lipid Metabolism in Cancer Cells

Thiazolidine-2,4-dione and its derivatives are recognized for their role in regulating lipid metabolism, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs). eurekaselect.combenthamdirect.com These nuclear receptors are crucial in the control of both glucose and lipid metabolism. eurekaselect.combenthamdirect.com The this compound structure, in particular, has been a focus of research for its diverse pharmacological activities, including its influence on metabolic pathways. eurekaselect.combenthamdirect.com

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines

The cytotoxic effects of this compound and its analogues have been evaluated against a variety of human cancer cell lines.

One study reported the anticancer activity of 5-benzylidene thiazolidine-2,4-dione derivatives with IC50 values ranging from 0.19 to 3.2 μM against murine leukemia (L1210), murine mammary carcinoma (FM3A), human T lymphocyte (CEM), and human cervix carcinoma (HeLa) cells. researchgate.net Another series of 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogues showed moderate antiproliferative activity with IC50 values between 4.1 and 58 μM across a wide range of cancer cell lines. researchgate.net

A separate investigation into a new library of Thiazolidine-2,4-dione-biphenyl derivatives screened these compounds against cervical (HeLa), prostate (PC3), and breast (MDA-MB-231) cancer cell lines using the MTT assay. waocp.org The results indicated that most of the synthesized compounds exhibited moderate to good activity. waocp.org

| Cell Line | Cancer Type | Compound Type | Activity |

| L1210 | Murine Leukemia | 5-benzylidene thiazolidine-2,4-dione derivatives | IC50: 0.19 to 3.2 μM researchgate.net |

| FM3A | Murine Mammary Carcinoma | 5-benzylidene thiazolidine-2,4-dione derivatives | IC50: 0.19 to 3.2 μM researchgate.net |

| CEM | Human T Lymphocyte | 5-benzylidene thiazolidine-2,4-dione derivatives | IC50: 0.19 to 3.2 μM researchgate.net |

| HeLa | Human Cervix Carcinoma | 5-benzylidene thiazolidine-2,4-dione derivatives | IC50: 0.19 to 3.2 μM researchgate.net |

| HeLa | Cervical Cancer | Thiazolidine-2,4-dione-biphenyl derivatives | Moderate to good activity waocp.org |

| PC3 | Prostate Cancer | Thiazolidine-2,4-dione-biphenyl derivatives | Moderate to good activity waocp.org |

| MDA-MB-231 | Breast Cancer | Thiazolidine-2,4-dione-biphenyl derivatives | Moderate to good activity waocp.org |

In Vivo Antitumor Efficacy in Murine Models

The in vivo antitumor efficacy of thiazolidine-2,4-dione derivatives has been demonstrated in murine models. For instance, Pioglitazone, a member of the thiazolidinedione family, was shown to significantly inhibit the progression of both lung adenocarcinoma and squamous cell carcinoma in mouse models. aacrjournals.org When administered after the development of microscopic adenomas, pioglitazone reduced the tumor load by 64% in p53wt/wt mice and 50% in p53wt/Ala135Val mice in the lung adenocarcinoma model. aacrjournals.org In the lung squamous cell carcinoma model, a delayed administration of pioglitazone resulted in a 35% decrease in tumor development. aacrjournals.org The mechanism of action was associated with the induction of apoptosis. aacrjournals.org

Antimicrobial Research

Thiazolidine-2,4-dione derivatives have been the subject of extensive antimicrobial research, showing activity against a range of pathogens. nih.goveurekaselect.comnih.govijrpb.comresearchgate.net

Antibacterial Activity

Derivatives of this compound have exhibited notable antibacterial properties.

Against Gram-positive Bacteria (e.g., B. subtilis, S. aureus)

Numerous studies have highlighted the efficacy of 5-arylidene-thiazolidine-2,4-dione derivatives against Gram-positive bacteria. nih.gov In one study, all synthesized derivatives showed antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov

Another study synthesized a series of 5-benzylidene-2-4-thiazolidinedione-based compounds and evaluated their in vitro antibacterial activity. Two of the compounds demonstrated moderate antibacterial activity against B. subtilis. nih.gov Similarly, other research has reported that synthesized thiazolidine-2,4-dione derivatives were active against Gram-positive bacterial strains but inactive against Gram-negative ones. mdpi.com

The antibacterial activity of some 5-benzylidene-2,4-dione derivatives has been found to be comparable to or even higher than that of reference drugs like oxacillin (B1211168) and cefuroxime. researchgate.net

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

| Gram-positive bacteria | 5-arylidene-thiazolidine-2,4-dione derivatives | 2-16 nih.gov | nih.gov |

| B. subtilis | 5-benzylidene-2-4-thiazolidinedione derivatives | Moderate Activity nih.gov | nih.gov |

| S. aureus | 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones | Most potent member showed MIC of 16 sphinxsai.com | sphinxsai.com |

| B. subtilis | 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones | Most potent member showed MIC of 32 sphinxsai.com | sphinxsai.com |

| B. subtilis | 5-arylidene-thiazolidine-2,4-dione derivatives | 2 (MBC: 4) nih.gov | nih.gov |

| S. aureus | 5-arylidene-thiazolidine-2,4-dione derivatives | 8 (MBC: 16) nih.gov | nih.gov |

Antifungal Activity (e.g., Candida albicans)

Several derivatives of this compound have shown promising antifungal activity. In one study, synthesized derivatives were tested against various fungal strains, with some compounds showing equipotent activity to the standard antifungal drug, fluconazole. mdpi.com Another series of substituted 5-(aminomethylene)thiazolidine-2,4-diones also exhibited promising antifungal activity compared to fluconazole. mdpi.com

Specifically against Candida albicans, certain 5-substituted-2,4-thiazolidinedione derivatives were found to be active at concentrations of 1–64 g/mL, with some showing good activity at 1–4 g/mL. sphinxsai.com Furthermore, recent patent literature has disclosed (Z)-5-decylidenethiazolidine-2,4-dione as a good antifungal agent against C. albicans. nih.gov The antifungal activity of some derivatives is associated with their ability to cause morphological changes in the Candida yeast cell wall. mdpi.com

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |

| am32, am33 | Various fungal strains | Equipotent to fluconazole | mdpi.com |

| am39, am40, am41, am42 | Various fungal strains | Promising activity compared to fluconazole | mdpi.com |

| 53-55 | C. albicans | Good activity at 1–4 g/mL | sphinxsai.com |

| (Z)-5-decylidenethiazolidine-2,4-dione | C. albicans | Good antifungal agent | nih.gov |

Antimycobacterial Activity

The antimycobacterial potential of this compound derivatives has been an area of active research. Novel hybrid arylidene thiazolidine-2,4-diones have been identified for their antimycobacterial activity. nih.gov In a study focused on developing inhibitors of Mycobacterium tuberculosis (M. tb) strain H37Rv, a series of 2-(5-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzylidine}-2,4-dioxo-thiazolidin-3-yl)-N-heterocycle-acetamide compounds were synthesized and evaluated. ijrpb.com

Another study involved the design and synthesis of two series of thiazolidine-2,4-dione (TZD) based hybrids with halogenbenzohydrazones and pyridinecarbohydrazones substituents. nih.gov These compounds were evaluated for their antimycobacterial activity, with 23 of the synthesized derivatives showing activity in the concentration range of 1-512 μg/ml. nih.gov Notably, the TZD-based derivatives with a pyridine-4-carbohydrazone substituent demonstrated the highest antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml. nih.gov These promising compounds also exhibited low cytotoxicity, making them potential candidates for further development as antimycobacterial agents. nih.gov

Anti-virulence Strategies (e.g., Quorum Sensing Inhibition in Vibrio harveyi)

Interfering with bacterial communication, a process known as quorum sensing (QS), is a novel anti-virulence strategy. nih.govfrontiersin.org The marine bacterium Vibrio harveyi is often used as a model organism to study QS. frontiersin.orgnih.govplos.org Several studies have investigated the potential of this compound analogues to inhibit QS in V. harveyi.

Anti-inflammatory and Immunomodulatory Activities

Thiazolidine-2,4-dione derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.govresearchpromo.comeurekaselect.combenthamdirect.com These compounds have been shown to inhibit the production of pro-inflammatory mediators and cytokines. For example, a newly synthesized thiazolidinedione analogue, TM17, was found to decrease IL-6 secretion by murine splenocytes and reduce the expression of IL-17A, IL-22, and IFN-γ in peripheral blood mononuclear cells from rheumatoid arthritis patients. nih.gov

Another study demonstrated that (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione inhibits the migration of macrophages and decreases the expression of proinflammatory cytokines such as TNF, IL-1β, and IL-6 in a murine model of arthritis. nih.gov Furthermore, oral administration of a specific derivative, 3I, at a dose of 50 mg/kg, showed protective effects in both carrageenan-induced paw edema and adjuvant-induced arthritis rat models. nih.gov

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of thiazolidine-2,4-diones are largely mediated through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ. mdpi.comnih.govresearchpromo.comeurekaselect.combenthamdirect.comunivie.ac.atencyclopedia.pub PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. researchpromo.comunivie.ac.at

Activation of PPAR-γ by TZD ligands can lead to the trans-repression of pro-inflammatory genes. mdpi.comencyclopedia.pub This occurs through negative interaction with other signal transduction pathways, such as the nuclear factor kappa beta (NF-κB) pathway, which is a key regulator of genes involved in inflammation and controls inflammatory mediators like leukocytes and cytokines. mdpi.comencyclopedia.pub

Furthermore, some 5-benzylidenethiazolidine-2,4-dione derivatives have been shown to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS), as well as the generation of prostaglandin E₂ (PGE₂). nih.gov For instance, the compound 3I significantly inhibited iNOS activity, iNOS-mediated NO production, and cyclooxygenase (COX)-2-derived PGE₂ production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov Docking studies have revealed that this compound can fit into the active site of murine iNOS and suppress its expression. nih.gov

Evaluation in In Vivo Models

The therapeutic potential of this compound and its analogues has been substantiated through various in vivo studies, primarily focusing on their metabolic effects. Animal models are crucial for assessing the physiological impact of these compounds.

A series of 5-(substituted)arylidene-3-substituted-benzylthiazolidin-2,4-dione analogues were evaluated for their antidiabetic activity in an alloxan-induced diabetic rat model. sci-hub.semdpi.com This model is widely used to induce a diabetic state in rodents, allowing for the assessment of glucose-lowering capabilities of test compounds. In these studies, male Wistar albino rats are typically used. sci-hub.se Certain derivatives within this series demonstrated significant antihyperglycemic activity, with effects comparable to the standard drug, rosiglitazone. sci-hub.semdpi.com

Another key model utilized in the evaluation of related thiazolidinedione derivatives is the genetically diabetic KK mouse. researchgate.netjaypeedigital.com These mice spontaneously develop diabetes, making them a relevant model for studying type 2 diabetes. Research on a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to this compound, demonstrated potent hypoglycemic activity in this model. researchgate.netjaypeedigital.com Based on its in vivo potency in these mice, a specific analogue, 5-[4-(5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione, was selected for further investigation. researchgate.netjaypeedigital.com

These in vivo evaluations are fundamental in establishing the pharmacological profile of these compounds and identifying candidates with promising therapeutic efficacy.

Antioxidant Properties

The thiazolidine-2,4-dione (TZD) scaffold is associated with significant antioxidant properties, which contribute to its diverse pharmacological profile. researchgate.netnih.gov Oxidative stress is implicated in the pathology of numerous diseases, and compounds capable of mitigating it are of great therapeutic interest. koreamed.org

Reactive Oxygen Species (ROS) Scavenging

Thiazolidin-2,4-dione analogues are recognized for their ability to counteract oxidative stress by scavenging reactive oxygen species (ROS). researchgate.netjst.go.jp ROS are highly reactive molecules that can cause damage to cells and tissues. The antioxidant action of TZD analogues is attributed to this scavenging capability. researchgate.netjst.go.jp Certain glitazones, a class of drugs based on the TZD structure, have been shown to lower levels of ROS, contributing to the amelioration of conditions like endothelial dysfunction. jaypeedigital.com

Evaluation of Antioxidant Potential

The antioxidant potential of this compound derivatives has been quantitatively assessed through various in vitro assays. A common method employed is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. google.comnih.gov In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured, typically via spectrophotometry.

Studies on a series of 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-diones revealed that the compounds scavenge DPPH radicals in a concentration-dependent manner. google.comnih.gov Specific derivatives have shown noteworthy activity. For instance, anisaldehyde-based thiazolidinedione compounds displayed antioxidant activity comparable to the standard antioxidant, ascorbic acid, at a concentration of 40 μg/ml. google.comnih.govsemanticscholar.org

The structural features of the derivatives play a critical role in their antioxidant capacity. The presence of a free hydroxyl group on the aryl moiety of 5-arylidene-2,4-thiazolidinediones is thought to enhance activity, as this group can readily donate a hydrogen atom to neutralize free radicals. google.comnih.gov This highlights the potential for designing potent antioxidant agents by modifying the substitution pattern on the core TZD scaffold.

| Compound Category | Assay Method | Key Findings | Reference |

| 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-diones | DPPH Radical Scavenging | Anisaldehyde-based derivatives showed activity comparable to ascorbic acid. | google.comnih.gov |

| Phenolic derivatives of thiazolidine-2,4-dione | Antiradical, electron transfer, and Fe2+ chelation assays | Polyphenolic compounds acted as potent antiradical and electron donors. | koreamed.org |

Gastroprotective and Antiulcer Activities

Investigations have extended to the gastroprotective effects of the this compound class, revealing potential antiulcer properties. The integrity of the gastric mucosa depends on a balance between protective factors and aggressive factors, and disruption of this balance leads to ulceration.

Antisecretory Mechanisms

The antiulcer effects of some this compound derivatives have been linked to their antisecretory activity. jst.go.jp Gastric acid is a major aggressive factor in the pathogenesis of peptic ulcers. The pylorus ligation model in rats is a standard method to evaluate gastric acid secretion and ulcer formation. jst.go.jp In this model, the pyloric end of the stomach is tied off, leading to the accumulation of gastric acid and subsequent ulceration. Certain this compound derivatives have demonstrated the ability to reduce gastric acid secretion in this model, suggesting that their antiulcer effect is mediated, at least in part, by an antisecretory mechanism. jst.go.jp Studies on related thiazolidinediones, such as pioglitazone and rosiglitazone, which are PPARγ activators, have also shown protection against gastric ulcers, suggesting a potential role for this receptor in modulating gastric protection. nih.gov

Antiulcer Effects in Animal Models (e.g., pylorus-ligated rats, water-immersion stress rats)

The antiulcer efficacy of this compound derivatives has been confirmed in established animal models of gastric ulceration. jst.go.jp In addition to the pylorus-ligated rat model, the water-immersion stress model is also utilized. This model induces ulcers through a combination of psychological stress and physiological changes.

A study evaluating a series of this compound derivatives found that several compounds exhibited significant antiulcer activity in both pylorus-ligated and water-immersion stress rats. jst.go.jp Two compounds, in particular, were noted for their pronounced pharmacological effects:

5-(2,4,5-tripropoxybenzyl)thiazolidine-2,4-dione

5-(2,4-dimethoxybenzyl)thiazolidine-2,4-dione

The effectiveness of these compounds in multiple ulcer models underscores their potential as gastroprotective agents. The structure-activity relationship appears to be significant, as other studies on different TZD derivatives have shown no antiulcerative activity, indicating that the specific substitutions on the benzyl and thiazolidine (B150603) rings are critical for this pharmacological effect. sci-hub.se

| Animal Model | Compound Class | Observed Effect | Reference |

| Pylorus-ligated rats | This compound derivatives | Pronounced antisecretory and antiulcer activities. | jst.go.jp |

| Water-immersion stress rats | This compound derivatives | Pronounced antiulcer activities. | jst.go.jp |

Other Biological Activities

Antimalarial Potential

The thiazolidinedione nucleus is a structural motif found in various compounds investigated for their antimalarial properties. researchgate.netresearchgate.net While extensive research has been conducted on the diverse pharmacological applications of thiazolidine-2,4-dione derivatives, their potential as antimalarial agents continues to be an area of active investigation. nih.gov

Research into compounds structurally related to thiazolidinediones has shown promise. For instance, a study on novel hybrid quinazolin-2,4-dione analogues, which incorporate a thiazolidine scaffold, was conducted to evaluate their potential as antimalarial agents through in silico molecular docking studies against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), an essential enzyme for the malaria parasite. frontiersin.org Although specific in-vitro activity data for this compound analogues is not extensively detailed in the reviewed literature, the consistent exploration of the broader thiazolidinedione class suggests its importance as a pharmacophore in the development of new antimalarial candidates.

Antiviral Investigations

The emergence of new and resilient viral infections necessitates the continuous search for novel antiviral agents. The this compound scaffold has been identified as a promising starting point for the development of such therapeutics. researchgate.netresearchgate.net Investigations into its analogues have revealed antiviral activity against a range of viruses.

A notable example is the development of thiazolidine-2,4-dione-arylfuran derivatives which have demonstrated potent antiviral activity against SARS-CoV-2. Two such compounds, BW-PS-108 and BW-PS-109, exhibited significant efficacy in Huh-7 cells. Further structural modifications led to even more potent analogues.

Another thiazolidine-2,4-dione analogue, Tucaresol, has shown weak in-vitro antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). medrxiv.org Specifically, Tucaresol demonstrated an EC50 value of 35 µM against HIV replication. medrxiv.org In the context of HBV, a secondary assay indicated a reduction in hepatitis B surface antigen (HBsAg) with an EC50 of 1.9 µM. medrxiv.org

Furthermore, screening of various 4-thiazolidinone (B1220212) derivatives has identified compounds with activity against the Varicella-Zoster Virus (VZV). Two compounds, 3-{5-[2-chloro-3-(4-nitrophenyl)-allylidene]-4-oxo-2-thioxothiazolidine-3-yl}-propionic acid and its succinic acid analogue, were identified as hit-compounds with marked anti-VZV activity, displaying selectivity index (SI) values of 27 and 38, respectively. researchgate.net While some imidazo[2,1-b]thiazoles bearing a 4-thiazolidinone moiety were evaluated, they did not show activity against HIV. jrespharm.com

Table 1: Antiviral Activity of this compound Analogues

| Compound Name/Analogue Type | Virus | Assay/Cell Line | Activity (EC50/IC50/SI) |

|---|---|---|---|